Vatinoxan vs. Atipamezole: CNS-to-Plasma Concentration Ratio Confirms Peripheral Selectivity
Vatinoxan demonstrates profound peripheral restriction compared to central α2-antagonists. In dogs receiving IV medetomidine (40 μg/kg) + vatinoxan (800 μg/kg), the CNS-to-plasma ratio for vatinoxan was approximately 1:50, whereas medetomidine enantiomers (dexmedetomidine and levomedetomidine) achieved CNS concentrations three- to seven-fold higher than plasma [1]. This contrasts with atipamezole, which freely crosses the blood–brain barrier and reverses central sedation [2].
| Evidence Dimension | CNS-to-plasma concentration ratio |
|---|---|
| Target Compound Data | Vatinoxan: ~1:50 |
| Comparator Or Baseline | Dexmedetomidine: 3-7× higher in CNS than plasma; Atipamezole: freely crosses BBB |
| Quantified Difference | Vatinoxan CNS concentration is ~2% of plasma; medetomidine enantiomers 300-700% of plasma |
| Conditions | IV coadministration in Beagle dogs (n=6), 20 min post-injection |
Why This Matters
This confirms that vatinoxan preserves central sedation while blocking peripheral cardiovascular effects—a therapeutic window impossible with atipamezole.
- [1] Honkavaara JM, Raekallio MR, Syrjä PM, Pypendop BH, Knych HK, Kallio-Kujala IJ, Vainio OM. Concentrations of medetomidine enantiomers and vatinoxan, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs. Vet Anaesth Analg. 2020;47(1):47-52. View Source
- [2] Bennett R. Vatinoxan: a new development in the clinical use of α2-adrenoceptor agonists in dogs, part 1. Companion Animal. 2021;26(8):176-181. View Source
